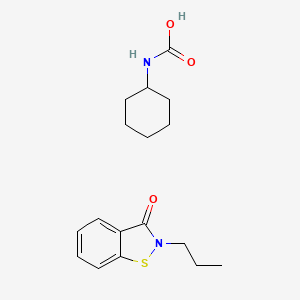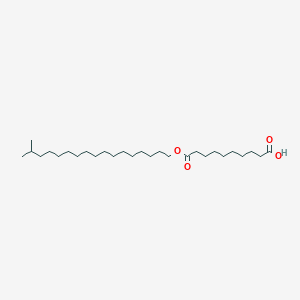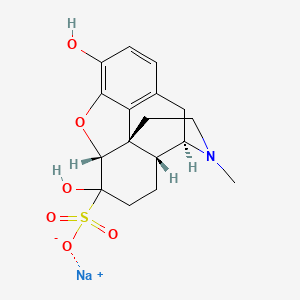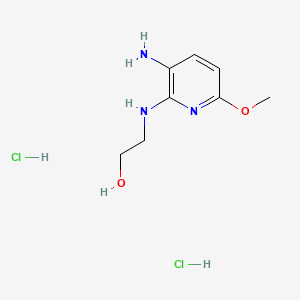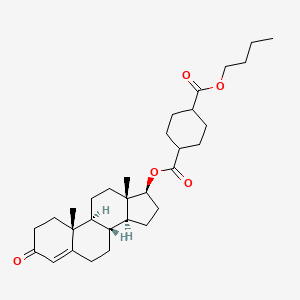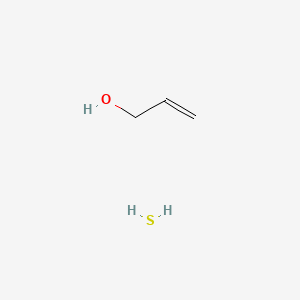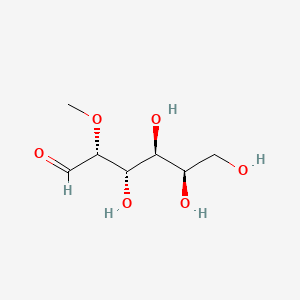
2-o-Methylgalactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Methylgalactose is a methylated derivative of galactose, a type of sugar. It has the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol This compound is a rare sugar and is not commonly found in nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-O-Methylgalactose can be synthesized through several chemical routes. One common method involves the methylation of galactose using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its limited demand. it can be produced on a larger scale using similar methylation techniques, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-Methylgalactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-O-Methylgalactose has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-O-Methylgalactose involves its interaction with specific enzymes and receptors in biological systems. It can act as a competitive inhibitor for certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-methylgalactose: Another methylated derivative of galactose with multiple methyl groups.
2,4,6-Tri-O-methylgalactose: Similar in structure but with three methyl groups instead of one.
Uniqueness
2-O-Methylgalactose is unique due to its single methyl group at the 2-position, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where other methylated sugars may not be suitable .
Eigenschaften
CAS-Nummer |
4060-33-7 |
|---|---|
Molekularformel |
C7H14O6 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O6/c1-13-5(3-9)7(12)6(11)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 |
InChI-Schlüssel |
QRAXLHLYZJCAKB-JRTVQGFMSA-N |
Isomerische SMILES |
CO[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
COC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


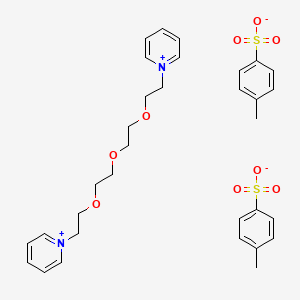
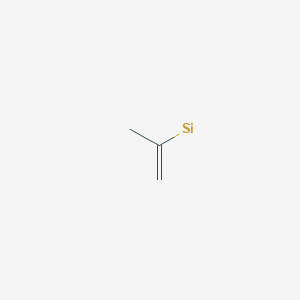
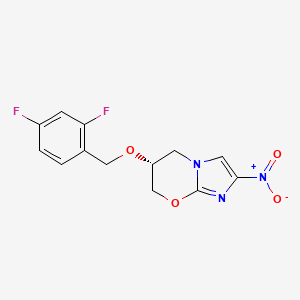
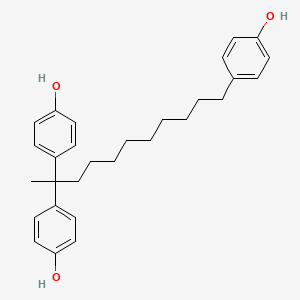


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
